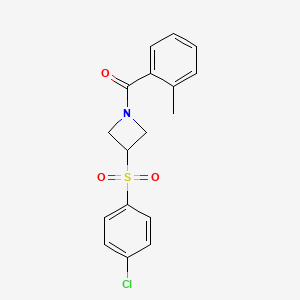

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

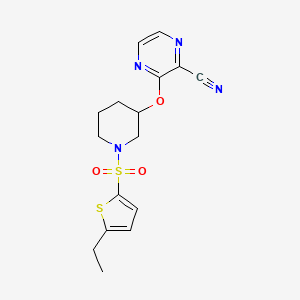

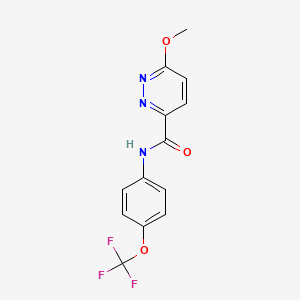

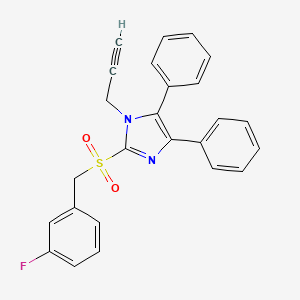

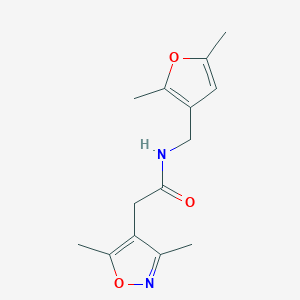

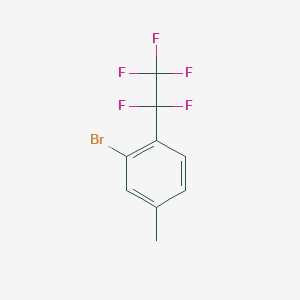

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and computational modeling .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone is related to a class of compounds that have garnered interest due to their potential in various chemical reactions and biological activities. A key area of research involves the synthesis and reactivity of related sulfonyl azetidinones. For instance, studies have explored the synthesis of related compounds by the oxidation of corresponding derivatives, highlighting methods for functionalizing these molecules to yield substances with potential medicinal and pharmacological applications (Pouzet et al., 1998). Similarly, the synthesis of azetidinones derived from the dimer of Apremilast has shown the importance of the sulfonamide rings, indicating the versatility of these compounds in drug design and synthesis (Jagannadham et al., 2019).

Biological Activities

The exploration of sulfonamide derivatives for biological activities is another significant area. Research on similar structures has led to the identification of compounds with antiviral activities, especially against tobacco mosaic virus, showcasing the potential of sulfonyl azetidinones in antiviral drug development (Chen et al., 2010). Moreover, the synthesis of substituted azetidinones has been linked to antimicrobial activities, suggesting these compounds' utility in combating bacterial and fungal infections (Shah et al., 2014).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of related compounds has also been a focus, demonstrating the efficiency of using enantiopure derivatives for the asymmetric addition of organozinc reagents to aldehydes. This highlights the potential of sulfonyl azetidinones in enantioselective synthesis, a critical aspect of medicinal chemistry for producing optically active pharmaceuticals (Wang et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanoneSimilar compounds have been known to target various proteins and enzymes involved in critical biological processes .

Mode of Action

This interaction could potentially inhibit or enhance the activity of the target, leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to impact various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThese properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-12-4-2-3-5-16(12)17(20)19-10-15(11-19)23(21,22)14-8-6-13(18)7-9-14/h2-9,15H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGCMWHUQGSBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)